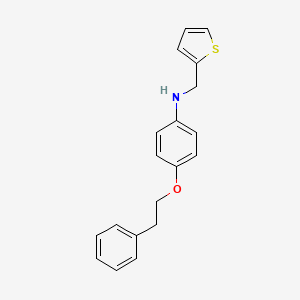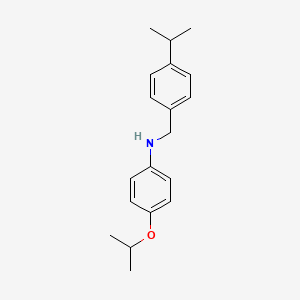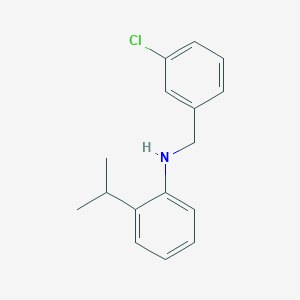
3-(Isopentyloxy)-N-(2-thienylmethyl)aniline
Overview
Description
3-(Isopentyloxy)-N-(2-thienylmethyl)aniline is an organic compound characterized by the presence of an aniline core substituted with an isopentyloxy group and a 2-thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopentyloxy)-N-(2-thienylmethyl)aniline typically involves multiple steps:
-
Formation of Isopentyloxy Group: : The isopentyloxy group can be introduced via an etherification reaction. This involves reacting isopentanol with an appropriate halide (e.g., bromoaniline) under basic conditions to form the isopentyloxy-substituted aniline.
-
Introduction of 2-Thienylmethyl Group: : The 2-thienylmethyl group can be introduced through a nucleophilic substitution reaction. This step involves reacting the isopentyloxy-substituted aniline with a 2-thienylmethyl halide (e.g., 2-thienylmethyl chloride) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as using continuous flow reactors and employing efficient purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the nitro group (if present) or other reducible functionalities, converting them to amines or other reduced forms.
-
Substitution: : The aromatic ring of the aniline can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (using palladium on carbon) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
3-(Isopentyloxy)-N-(2-thienylmethyl)aniline has several applications in scientific research:
-
Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
-
Materials Science: : The compound can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.
-
Biological Studies: : It can be used as a probe or ligand in biological assays to study the interaction with proteins or other biomolecules.
Mechanism of Action
The mechanism of action of 3-(Isopentyloxy)-N-(2-thienylmethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isopentyloxy and thienylmethyl groups can influence the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
3-(Isopentyloxy)-N-(2-furylmethyl)aniline: Similar structure but with a furan ring instead of a thiophene ring.
3-(Isopentyloxy)-N-(2-pyridylmethyl)aniline: Contains a pyridine ring instead of a thiophene ring.
3-(Isopentyloxy)-N-(2-phenylmethyl)aniline: Features a phenyl ring instead of a thiophene ring.
Uniqueness
3-(Isopentyloxy)-N-(2-thienylmethyl)aniline is unique due to the presence of the thienyl group, which can confer distinct electronic properties and reactivity compared to its analogs with furan, pyridine, or phenyl groups. This uniqueness can be exploited in designing compounds with specific biological or material properties.
Properties
IUPAC Name |
3-(3-methylbutoxy)-N-(thiophen-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c1-13(2)8-9-18-15-6-3-5-14(11-15)17-12-16-7-4-10-19-16/h3-7,10-11,13,17H,8-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCZYUMXMINXMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)NCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline](/img/structure/B1385559.png)

![2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385563.png)

![N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385567.png)
![2-Isobutoxy-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385569.png)
![4-Chloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline](/img/structure/B1385570.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline](/img/structure/B1385571.png)
![3-Isobutoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385572.png)

![N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385575.png)
![3-(Hexyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385576.png)

